![molecular formula C9H11N3O2 B3042541 N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine CAS No. 64679-69-2](/img/structure/B3042541.png)
N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine
Overview
Description
“N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” is an organic compound with the chemical formula C9H11N3O2 . It appears as a yellow crystal or powder .
Synthesis Analysis
The synthesis of “N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” typically involves the following steps :- Finally, under the catalysis of acetic acid, 3-nitro-4-vinylpyridine reacts with methylamine to produce the final product .
Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” is based on its chemical formula, C9H11N3O2 .Chemical Reactions Analysis
“N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” can be used as an intermediate in organic synthesis for the preparation of other compounds . It can also be used in research and development in the fields of pesticides and pharmaceuticals .Physical And Chemical Properties Analysis
“N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” has the following properties :Scientific Research Applications
- Alkene Intermediate : N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine serves as an alkene intermediate in organic synthesis. Researchers use it to create more complex molecules through reactions like cyclizations, additions, and substitutions .
Organic Synthesis and Medicinal Chemistry
Safety And Hazards
“N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine” is a chemical substance and its potential hazards should be noted . During handling and storage, it is necessary to avoid contact with strong oxidants, strong acids, and strong bases, and to avoid fire and high temperatures . Appropriate personal protective equipment, such as gloves, safety glasses, and protective clothing, should be worn during operation . If it comes into contact with skin or eyes, it should be immediately rinsed with plenty of water and medical assistance should be sought . When using or handling this compound, appropriate laboratory safety operating procedures should be followed, and waste should be properly disposed of .
properties
IUPAC Name |
(E)-N,N-dimethyl-2-(3-nitropyridin-4-yl)ethenamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-11(2)6-4-8-3-5-10-7-9(8)12(13)14/h3-7H,1-2H3/b6-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUSZTQRCCAPDJ-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=NC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=NC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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